
2-Amino-4-(cyclobutyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-4-(cyclobutyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The structure and functional groups of 2-Amino-4-(cyclobutyl)pyrimidine were determined by XRD, NMR, and FTIR studies .Chemical Reactions Analysis
The microwave synthesis of pyrimidine derivatives was done in a single step. 2-amino-4-chloro-pyrimidine and different substituted amine was transferred into a microwave reaction vial and reacted at 120–140 °C for 15–30 min in the presence of anhydrous propanol triethylamine .Physical And Chemical Properties Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Scientific Research Applications
Antitrypanosomal Activity
2-Amino-4-(cyclobutyl)pyrimidine derivatives have been studied for their potential in treating Trypanosoma brucei infections, which cause sleeping sickness. These compounds have shown promising results in inhibiting the growth of the parasite, offering a pathway to develop new treatments for this neglected tropical disease .
Anti-Malarial Applications
The derivatives of 2-Amino-4-(cyclobutyl)pyrimidine have also been tested against Plasmodium falciparum , the causative organism of malaria. Some compounds exhibited excellent antiplasmodial activity, indicating their potential as alternative treatments to artemisinin-based therapies, especially in regions where resistance to current medications is growing .
Kinase Inhibition for Cancer Therapy
New derivatives of pyrrolo[2,3-d]pyrimidine, structurally related to 2-Amino-4-(cyclobutyl)pyrimidine, have been discovered as potential multi-targeted kinase inhibitors. These compounds, particularly compound 5k, have shown significant cytotoxic effects against various cancer cell lines and are promising candidates for further development as cancer therapeutics .
Apoptosis Induction in Hepatocellular Carcinoma
Among the newly synthesized pyrrolo[2,3-d]pyrimidine derivatives, some have been found to induce apoptosis in HepG2 cells, a type of liver cancer cell. They work by increasing proapoptotic proteins and downregulating anti-apoptotic proteins, suggesting a new avenue for hepatocellular carcinoma treatment .
Structural Confirmation via Proton Detection
The benzylidene protons of the pyrrolo[2,3-d]pyrimidine compounds were detected, providing valuable information for the structural confirmation of these compounds. This application is crucial in the synthesis and validation of new pharmaceutical compounds .
Synthesis of Anti-Inflammatory Agents
2-Amino-4-(cyclobutyl)pyrimidine is involved in the synthesis of compounds with potential anti-inflammatory activities. The synthesis process includes a 4-HO-TEMPO-mediated annulation, which is a key step in creating new medications for inflammatory diseases .
properties
IUPAC Name |
4-cyclobutylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-10-5-4-7(11-8)6-2-1-3-6/h4-6H,1-3H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXAOIOYNZXCGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(cyclobutyl)pyrimidine | |
CAS RN |
1215073-20-3 |
Source


|
| Record name | 4-cyclobutylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B2362265.png)
![8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2362266.png)
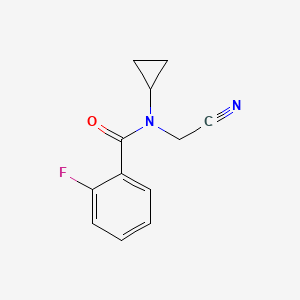

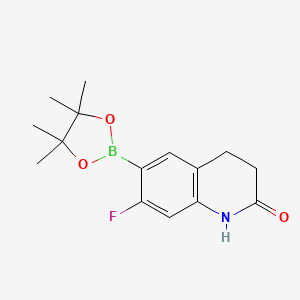
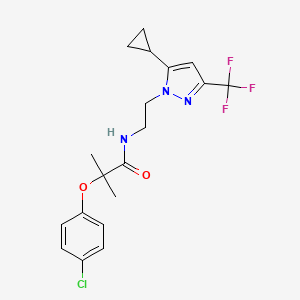
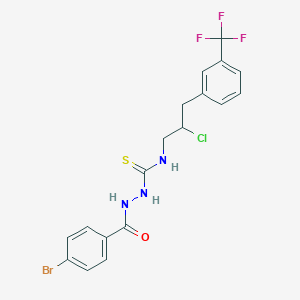
![2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362277.png)
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2362278.png)
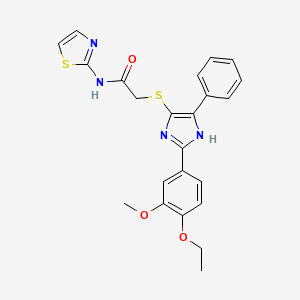
![Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2362285.png)

![1-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2362287.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2362288.png)